molecular formula C4H4ClN3 B019991 2-Amino-4-chloropyrimidine CAS No. 3993-78-0

2-Amino-4-chloropyrimidine

Cat. No. B019991
CAS RN: 3993-78-0
M. Wt: 129.55 g/mol
InChI Key: DBGFGNCFYUNXLD-UHFFFAOYSA-N
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Description

2-Amino-4-chloropyrimidine is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction . The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The NLO behavior of properties for 2A4MP4HB molecules such as chemical reactivity, HOMO–LUMO analysis, and electronic transitions were obtained .


Chemical Reactions Analysis

2-Amino-4-chloropyrimidine is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Physical And Chemical Properties Analysis

2-Amino-4-chloropyrimidine has a melting point of 155-160 °C (dec.) . It is soluble in dimethyl sulfoxide . The molecular weight is 129.55 .

Future Directions

The target pyrimidines were assessed for their ability to suppress the in vitro PGE 2 generation from COX enzymes in C57BL6 mouse peritoneal cells . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-chloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGFGNCFYUNXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278978
Record name 2-Amino-4-chloropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloropyrimidine

CAS RN

3993-78-0
Record name 3993-78-0
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Record name 3993-78-0
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Record name 2-Amino-4-chloropyrimidine
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Record name 2-Amino-4-chloropyrimidine
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Synthesis routes and methods

Procedure details

To 2,4-Dichloropyrimidine (1.0 g, 6.7 mmol) was added 28% w/v ammonium hydroxide solution (20 mL). The mixture was stirred overnight at ambient temperature then concentrated in vacuo. The residue was dry loaded and purified by FCC eluting with 2-10% EtOH in CHCl3 to afford 2-amino-4-chloropyrimidine and 2-chloro-4-aminopyrimidine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical synthetic routes for producing 2-amino-4-chloropyrimidine?

A: 2-Amino-4-chloropyrimidine is typically synthesized through a two-step process. First, isocytosine undergoes a chlorination reaction to yield the intermediate 2-amino-4-chloropyrimidine. [] Subsequently, this intermediate can be further modified, for example, through a methoxylation reaction to produce 2-amino-4-methoxypyrimidine. [] Another route involves reacting N-substituted cyclic amines with 2,4-dichloropyrimidine, though this method can also lead to the formation of the isomeric 4-amino-2-chloropyrimidine. []

Q2: How does the structure of 2-amino-4-chloropyrimidine relate to its reactivity and applications in chemical synthesis?

A: The presence of both a chlorine atom and an amino group on the pyrimidine ring makes 2-amino-4-chloropyrimidine a versatile building block in organic synthesis. The chlorine atom can be readily substituted by various nucleophiles, such as alkoxides [] or amines [], allowing for the introduction of diverse functionalities at the 4-position. Furthermore, the amino group at the 2-position can participate in coordination chemistry, enabling the formation of metal complexes, as demonstrated by its reaction with gold(III) complexes. []

Q3: What are the electrochemical properties of 2-amino-4-chloropyrimidine?

A: Electrochemical studies reveal that 2-amino-4-chloropyrimidine exhibits two polarographic waves in a pH range of 7.4-8.9. [] The first wave corresponds to the reductive dehalogenation of the molecule, leading to the formation of 2-aminopyrimidine. [] The second wave coincides with the single wave observed for 2-aminopyrimidine and is attributed to the reduction of the pyrimidine nucleus. [] This reductive dehalogenation has been explored using various electrode materials like lead, mercury, cadmium, and zinc, with cadmium demonstrating higher efficiency in producing 2-aminopyrimidine. []

Q4: Has 2-amino-4-chloropyrimidine been explored in the development of antiviral agents?

A: Derivatives of 2-amino-4-chloropyrimidine have been investigated for their antiviral potential. Specifically, 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, synthesized from 2-amino-4-chloropyrimidine precursors, exhibited inhibitory activity against various DNA and RNA viruses, including herpesviruses, retroviruses, and HIV. [] Interestingly, the antiviral activity was predominantly observed with the O(6)-isomers, highlighting the importance of the specific substitution pattern on the pyrimidine ring for biological activity. []

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